Pteridin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

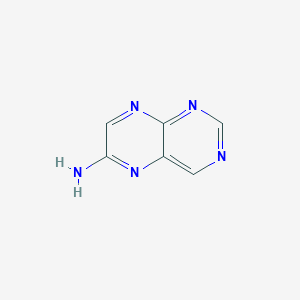

Pteridin-6-amine is a heterocyclic compound that belongs to the pteridine family Pteridines are bicyclic structures composed of fused pyrazine and pyrimidine rings this compound is notable for its biological significance, particularly in the context of enzyme cofactors and pigments

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pteridin-6-amine can be synthesized through several methods. One common approach involves the cyclo-condensation of 5,6-diaminopyrimidine with benzil or glyoxal. Another method involves the nucleophilic substitution at ring carbons and nitrogens, followed by organometallic couplings and side chain elaboration .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound.

Análisis De Reacciones Químicas

Types of Reactions: Pteridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties depending on the introduced functional groups .

Aplicaciones Científicas De Investigación

Pteridin-6-amine has a wide range of applications in scientific research:

Mecanismo De Acción

Pteridin-6-amine exerts its effects primarily through its role as a cofactor in enzymatic reactions. It participates in the catalytic activity of enzymes by stabilizing transition states and facilitating the transfer of electrons or functional groups. The molecular targets include enzymes involved in folate metabolism, such as dihydropteroate synthase and tetrahydrobiopterin-dependent hydroxylases .

Comparación Con Compuestos Similares

Pteridine: The parent structure of pteridin-6-amine, which serves as the backbone for various derivatives.

Tetrahydrobiopterin: A reduced form of pteridine that acts as a cofactor in hydroxylation reactions.

Folic Acid: A pteridine derivative involved in single-carbon metabolism and nucleic acid synthesis.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in diverse reactions and serve as a versatile building block makes it valuable in both research and industrial applications .

Actividad Biológica

Pteridin-6-amine, a derivative of the pteridine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure consisting of fused pyrimidine and pyrazine rings. This structural motif is pivotal in its biological interactions, particularly in enzyme inhibition and receptor modulation.

1. Enzyme Inhibition

Pteridin derivatives, including this compound, have been shown to inhibit key enzymes involved in various metabolic pathways. For instance:

- Dihydrofolate Reductase (DHFR) Inhibition : this compound demonstrates significant inhibition of DHFR, an enzyme critical for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells, making it a candidate for anticancer therapies .

2. EGFR Inhibition

Recent studies have highlighted the potential of pteridine derivatives as epidermal growth factor receptor (EGFR) inhibitors. For example:

- Cell Proliferation Studies : A derivative with structural similarities to this compound exhibited an IC50 value of 27.40 μM against the A549 lung cancer cell line, indicating promising anti-proliferative activity through EGFR signaling pathway inhibition .

Anticancer Activity

Research has established that pteridin derivatives possess significant anticancer properties:

- Case Study : A study on pteridine-based compounds demonstrated potent anti-proliferative effects against various cancer cell lines, with some derivatives showing IC50 values in the nanomolar range . The mechanism involved the disruption of EGFR signaling pathways.

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties:

- In Vitro Studies : Compounds with pteridine cores exhibited notable activity against bacterial strains, suggesting potential applications in treating infectious diseases .

Summary of Research Findings

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Activity | Mechanism | IC50 Value | Cell Line/Organism |

|---|---|---|---|

| Anticancer | EGFR Inhibition | 27.40 μM | A549 (lung cancer) |

| Antimicrobial | Bacterial Growth Inhibition | Varies | Various bacterial strains |

| Enzyme Inhibition | Dihydrofolate Reductase Inhibition | Not specified | Various |

Propiedades

IUPAC Name |

pteridin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c7-5-2-9-6-4(11-5)1-8-3-10-6/h1-3H,(H2,7,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYIDNNTUMEKSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=CC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633795 |

Source

|

| Record name | Pteridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-83-3 |

Source

|

| Record name | Pteridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.